4-Hydroxy-7-methoxy-1H-quinolin-2-one 4-Hydroxy-7-methoxy-1H-quinolin-2-one
Brand Name: Vulcanchem
CAS No.: 27037-34-9
VCID: VC2839468
InChI: InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13)
SMILES: COC1=CC2=C(C=C1)C(=CC(=O)N2)O
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

4-Hydroxy-7-methoxy-1H-quinolin-2-one

CAS No.: 27037-34-9

Cat. No.: VC2839468

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-7-methoxy-1H-quinolin-2-one - 27037-34-9

Specification

CAS No. 27037-34-9
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name 4-hydroxy-7-methoxy-1H-quinolin-2-one
Standard InChI InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13)
Standard InChI Key RUWKOLGTLOFEMK-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=CC(=O)N2)O
Canonical SMILES COC1=CC2=C(C=C1)C(=CC(=O)N2)O

Introduction

Chemical Identity and Structure

Molecular Structure and Identification

4-Hydroxy-7-methoxy-1H-quinolin-2-one consists of a quinoline scaffold with a hydroxyl group at position 4, a methoxy group at position 7, and a ketone functionality at position 2. This structural arrangement contributes to its specific physicochemical properties and potential biological activities.

The compound is identified by several technical identifiers that facilitate its tracking across chemical databases and research literature:

Identifier TypeValue
CAS Number27037-34-9
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
IUPAC Name4-hydroxy-7-methoxy-1H-quinolin-2-one
InChIInChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13)
InChIKeyRUWKOLGTLOFEMK-UHFFFAOYSA-N
SMILESCOC1=CC2=C(C=C1)C(=CC(=O)N2)O

Table 1: Chemical identifiers of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

Physical and Chemical Properties

The compound exhibits distinct physical and chemical properties that are relevant to its handling, storage, and application in pharmaceutical processes:

PropertyValue
AppearanceSolid
Melting Point347-348.8°C (methanol)
Boiling Point429.5±45.0°C at 760 mmHg
Density1.4±0.1 g/cm³
Flash Point213.5±28.7°C
Index of Refraction1.623
Molar Refractivity49.8±0.3 cm³
Acidity Coefficient (pKa)4.50±1.00 (Predicted)
Enthalpy of Vaporization72.2±3.0 kJ/mol
Recommended StorageSealed in dry container at room temperature

Table 2: Physical and chemical properties of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial contexts:

  • 4-hydroxy-7-methoxy-1H-quinolin-2-one

  • 4-hydroxy-7-methoxyquinolin-2(1H)-one

  • 2(1H)-Quinolinone, 4-hydroxy-7-methoxy-

  • 7-Methoxyquinoline-2,4-diol

  • 4-hydroxy-7-methoxy-2-oxo-1,2-dihydroquinoline

  • 2,4-Dihydroxy-7-methoxyquinoline

  • 7-methoxy-4-oxo-1H-quinolin-2-olate

Synthesis Methods

Novel Synthesis Process

A patent published in 2020 describes an improved synthesis process for 4-hydroxy-7-methoxyquinoline, which involves a multi-step reaction sequence carefully optimized for industrial-scale production. The process incorporates innovative modifications to traditional synthesis routes, particularly in terms of reaction conditions and material handling .

The synthesis process consists of the following key steps:

  • Initial mixing of trimethyl orthoformate and isopropylidene malonate

  • Reflux reaction under controlled conditions

  • Addition of 3,4-dimethoxyaniline followed by continued reflux

  • Product isolation via centrifugation (BA-1 crude product)

  • Purification through methanol pulping

  • Controlled drying at 45-50°C for 22-25 hours

  • Reaction with diphenyl ether under precisely controlled temperature conditions

  • Final purification and isolation using dichloromethane

Critical Parameters for Successful Synthesis

The patented synthesis method emphasizes several critical parameters that significantly impact the yield and quality of the final product:

ParameterOptimal ConditionImpact on Synthesis
Feeding Temperature (Aminolysis)60-65°CEnsures proper reaction initiation
Reaction Temperature (Cyclization)170-190°CCritical for ring formation
Dichloromethane:Crude Product Ratio1:1Optimizes purification efficiency
Reaction Time ControlStrict adherence to specified durationsPrevents side reactions
Drying Conditions45-50°C for 22-25h, water content ≤1%Ensures product stability

Table 3: Critical parameters in the synthesis of 4-Hydroxy-7-methoxy-1H-quinolin-2-one

The novel synthesis approach offers several advantages over conventional methods:

  • Recycling of trimethyl orthoformate, reducing unit consumption

  • Precise temperature control during critical reaction phases

  • Optimized reaction timing to maximize yield

  • Streamlined purification process

Applications

Pharmaceutical Applications

4-Hydroxy-7-methoxy-1H-quinolin-2-one has demonstrated significant potential in pharmaceutical research and development, with applications spanning multiple therapeutic areas:

  • Anti-inflammatory agents: The compound's structure allows for development of derivatives with enhanced anti-inflammatory properties

  • Antioxidant compounds: The hydroxyl functionality contributes to radical scavenging capabilities

  • Anti-tumor therapeutics: Research indicates potential cytotoxic activity against certain cancer cell lines

  • Anti-infective medications: The quinoline scaffold is well-established in antimicrobial drug development

The compound serves primarily as a pharmaceutical intermediate or building block, enabling the synthesis of more complex bioactive molecules. Its relatively stable nature and functional group arrangement make it particularly suitable for further chemical modification in medicinal chemistry applications.

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